Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate
CAS No.:
Cat. No.: VC16247872
Molecular Formula: C12H16ClFN2O2
Molecular Weight: 274.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClFN2O2 |
|---|---|
| Molecular Weight | 274.72 g/mol |
| IUPAC Name | tert-butyl N-[(2-chloro-5-fluorophenyl)methylamino]carbamate |
| Standard InChI | InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)16-15-7-8-6-9(14)4-5-10(8)13/h4-6,15H,7H2,1-3H3,(H,16,17) |
| Standard InChI Key | RXFQKJYLOLOGFV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NNCC1=C(C=CC(=C1)F)Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a tert-butyl hydrazinecarboxylate group bonded to a 2-chloro-5-fluorobenzyl substituent. The tert-butyl group (C(CH₃)₃) confers steric bulk, enhancing stability and influencing pharmacokinetic properties, while the benzyl ring’s halogen atoms (chlorine at position 2 and fluorine at position 5) modulate electronic effects and receptor binding.
Table 1: Molecular Properties of Tert-Butyl 2-(2-Chloro-5-Fluorobenzyl)hydrazinecarboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClFN₂O₂ |
| Molecular Weight | 274.72 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES Notation | CC(C)(C)OC(=O)NNCC1=C(C=CC(=C1)F)Cl |
| Halogen Content | 12.9% Cl, 6.9% F |
The chlorine and fluorine atoms increase lipophilicity, potentially improving blood-brain barrier penetration, though this requires empirical validation.
Physicochemical Characteristics
The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for oral bioavailability. Its topological polar surface area (TPSA) of 64.35 Ų suggests limited membrane permeability, typical of hydrazine derivatives .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Formation of tert-butyl hydrazinecarboxylate:
tert-Butyl carbazate (CAS 870-46-2) serves as the precursor, synthesized via carbamate formation between hydrazine and tert-butyl chloroformate . -
Benzylation:
Reacting tert-butyl hydrazinecarboxylate with 2-chloro-5-fluorobenzyl bromide in toluene under acidic catalysis (e.g., acetic acid) at 80°C yields the target compound .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | Toluene, HOAc, 80°C, 15h | 68% |
| Purification | Column chromatography (EtOAc/hexane) | 91% |
Optimization Challenges
Side reactions, such as over-alkylation or hydrolysis of the tert-butyl group, necessitate precise stoichiometric control. Microwave-assisted synthesis and flow chemistry have been proposed to enhance efficiency but remain unexplored for this compound.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The halogen atoms likely disrupt microbial cell membranes via hydrophobic interactions, while the hydrazine moiety inhibits enzymes like dihydrofolate reductase (DHFR).
| Assay | Target/Model | Result |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL |
| Antifungal | C. albicans | MIC = 16 µg/mL |
| Cytotoxicity | MCF-7 cells | IC₅₀ = 12 µM |
Pharmacological Applications and Drug Development
Lead Optimization
Structural analogs with varied halogen substitutions (e.g., bromine at position 2) exhibit reduced potency, underscoring the critical role of chlorine and fluorine in target binding.
Future Research Directions
-
Mechanistic Elucidation: Detailed structural studies (e.g., X-ray crystallography) to identify target proteins.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in animal models.
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Toxicology Studies: Acute and chronic toxicity profiling to establish safety margins.
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